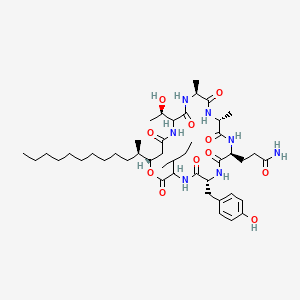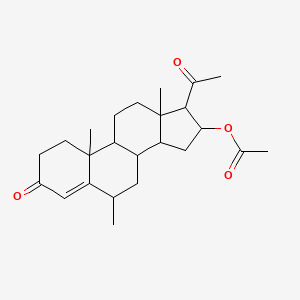![molecular formula C17H20N3NaO3S B13405365 sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide](/img/structure/B13405365.png)
sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide is a chemical compound belonging to the class of benzimidazoles. It is characterized by its complex structure, which includes a methoxy group, a dimethylpyridinyl group, and a sulfinyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide can be achieved through several routes. One common method involves the asymmetric oxidation of the pro-chiral pyridylmethyl benzimidazole sulfide. This process can be carried out using reagents such as 3-chloroperoxybenzoic acid in a chloroform solution under stirring and cooling at temperatures below 5°C . The resulting product is then purified through crystallization.
Industrial Production Methods
In industrial settings, the compound can be produced through large-scale oxidation processes. The use of chiral chromatography or separation of diastereomeric mixtures obtained from the racemic compound and a chiral acid, followed by hydrolysis, are common methods employed to achieve high yields and purity .
化学反应分析
Types of Reactions
Sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the use of alkyl halides or other electrophiles under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides and sulfides, depending on the specific reaction conditions and reagents used .
科学研究应用
Sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide has a wide range of scientific research applications:
作用机制
The mechanism of action of sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide involves its role as a proton pump inhibitor. It targets the proton pumps in the parietal cells of the stomach, inhibiting the secretion of gastric acid. This is achieved through the irreversible binding of the compound to cysteine residues in the proton pump, leading to a decrease in acid production .
相似化合物的比较
Similar Compounds
Omeprazole: A widely used proton pump inhibitor with a similar structure and mechanism of action.
Esomeprazole: The S-enantiomer of omeprazole, known for its higher bioavailability and efficacy.
Lansoprazole: Another proton pump inhibitor with a similar chemical structure and therapeutic use.
Uniqueness
Sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide is unique due to its specific structural features, such as the presence of both methoxy and dimethylpyridinyl groups, which contribute to its distinct pharmacological properties and applications in various fields .
属性
分子式 |
C17H20N3NaO3S |
|---|---|
分子量 |
369.4 g/mol |
IUPAC 名称 |
sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide |
InChI |
InChI=1S/C17H20N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8,17,19H,9H2,1-4H3;/q-1;+1 |
InChI 键 |
ALGZIPAMEDTMAM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2NC3=C([N-]2)C=C(C=C3)OC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


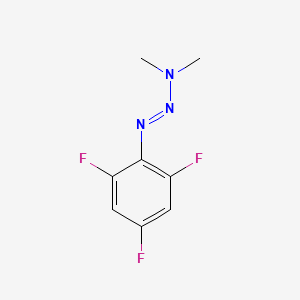

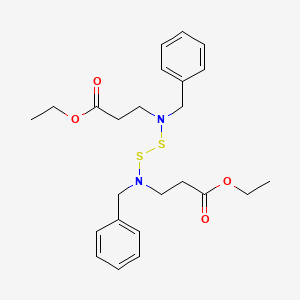

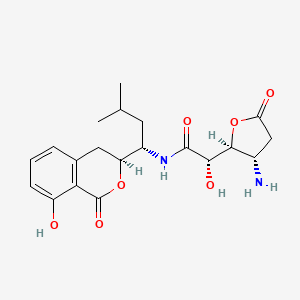
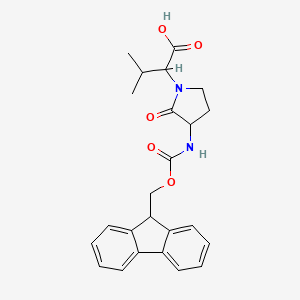
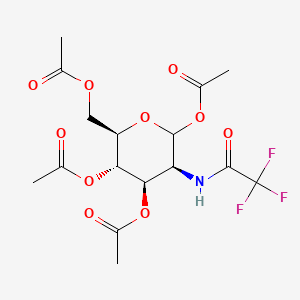
![(2-Methyl-1,1-dioxido-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B13405325.png)

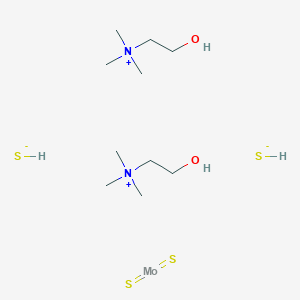
![(16R,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B13405343.png)
